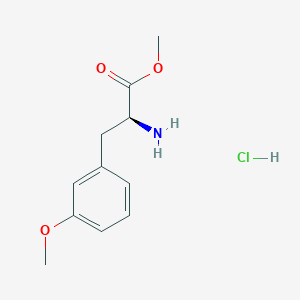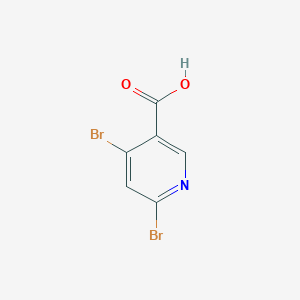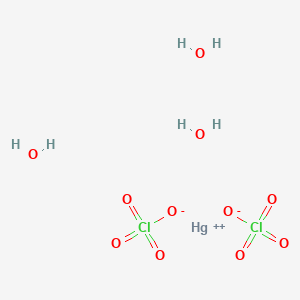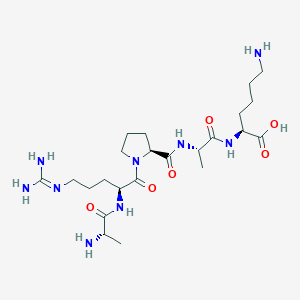
2,2,2-Trifluoro-1-(p-tolyl)ethanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related trifluoromethyl-containing compounds involves several steps, including O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis. For example, a novel synthetic route for a key intermediate of Silodosin, which is a trifluoromethyl-containing compound, was developed using 2-nitrochlorobenzene as the starting material . Another study describes the asymmetric synthesis of (S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-1-yl)ethanamine, where a trifluoromethyl substituted tert-butylsulfonylamide was prepared by an addition reaction under basic conditions, followed by deprotection to yield the final product .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine would include a trifluoromethyl group attached to an ethanamine backbone, with a p-tolyl substituent. The presence of the trifluoromethyl group is known to influence the chemical reactivity and physical properties of the molecule due to its strong electron-withdrawing effect. The papers provided do not directly analyze the molecular structure of this specific compound but do discuss related structures, such as trifluoromethyl-substituted indoles .
Chemical Reactions Analysis
The chemical reactions involving trifluoromethyl-containing compounds can vary widely depending on the functional groups present and the reaction conditions. For instance, the reaction of a perfluoro olefin with amines or alcohols can lead to various products, including addition products to the double bond or N,N-dialkylamides of α-substituted fluoroacetic acid . Halofluorination reactions of difluoro and tetrafluoro compounds with halogenating agents can yield halofluorination products, as well as side products from halogenation of the double bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine would be influenced by the trifluoromethyl group, which is known for its lipophobicity and ability to increase the acidity of adjacent protons. The papers do not provide specific data on the physical and chemical properties of this compound, but they do suggest that the presence of fluorine atoms can significantly alter the properties of organic molecules . For example, the introduction of fluorine can improve metabolic stability and alter the pharmacokinetic profile of pharmaceutical compounds.
Applications De Recherche Scientifique
Photolysis in Photoaffinity Probes : The photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine, which is closely related to 2,2,2-Trifluoro-1-(p-tolyl)ethanamine, leads to products consistent with the intermediacy of a singlet carbene. This process is significant in the context of photoaffinity probes used in biological systems, although its utility might be limited in obtaining primary sequence data (Platz et al., 1991).
Synthesis of Silodosin Intermediate : A novel synthetic route has been developed for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, an intermediate of Silodosin, a medication for benign prostatic hyperplasia. This synthesis uses 2-nitrochlorobenzene as the starting material, highlighting a convenient and economical method to access this intermediate (Luo et al., 2008).
Asymmetric Synthesis Applications : The asymmetric synthesis of (S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-1-yl) ethanamine, a compound structurally similar to 2,2,2-Trifluoro-1-(p-tolyl)ethanamine, has been achieved. This process involves the addition reaction of 2-methylindole with α-trifluoromethylaldimine under basic conditions, demonstrating the significance of trifluoromethyl compounds in stereochemistry (Yang Jia-li, 2015).
DNA Binding and Nuclease Activity : Studies involving Cu(II) complexes of tridentate ligands, which include N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine, a compound related to 2,2,2-Trifluoro-1-(p-tolyl)ethanamine, have shown promising results in DNA binding and nuclease activity. These complexes exhibit minor structural changes to DNA and have low toxicity for different cancer cell lines (Kumar et al., 2012).
Methylene Group Modifications in Insecticidal Activity : The oxidation of N-(4-chloro-3-methyl-5-isothiazolyl)-2-[p-[(alpha,alpha, alpha-trifluoro-p-tolyl)oxy]phenyl]acetamide, which is structurally similar to 2,2,2-Trifluoro-1-(p-tolyl)ethanamine, leads to various functional group transformations. These derivatives have maintained efficacy as broad-spectrum insecticides, indicating the importance of trifluoromethyl groups in agricultural chemistry (Samaritoni et al., 1999).
Safety And Hazards
The compound has several hazard statements including H302 and H318 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(4-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5,8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPQTBRCSUZWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672132 | |
| Record name | 2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(p-tolyl)ethanamine | |
CAS RN |
75703-26-3 | |
| Record name | 2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-1-(4-methylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Aminobicyclo[2.2.2]octan-1-ol](/img/structure/B3029625.png)






![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)



